(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide
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Overview
Description
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyethyl group, a carbamoyl group, and a formamido group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the core butanamide structure. The hydroxyethyl group is introduced through a nucleophilic substitution reaction, while the carbamoyl and formamido groups are added via amide bond formation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The formamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.
Industry
Industrially, (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE is explored for its use in the production of specialty chemicals and materials. Its unique properties may offer advantages in creating high-performance products.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the carbamoyl and formamido groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid Compounds: Structurally similar to heparin, found in marine organisms.
Uniqueness
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C15H20N4O4 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C15H20N4O4/c1-10-4-3-5-12(8-10)17-13(21)9-11(2)18-19-15(23)14(22)16-6-7-20/h3-5,8,20H,6-7,9H2,1-2H3,(H,16,22)(H,17,21)(H,19,23)/b18-11+ |
InChI Key |
DGPWVRRAOLLINH-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C/C(=N/NC(=O)C(=O)NCCO)/C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=NNC(=O)C(=O)NCCO)C |
Origin of Product |
United States |
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